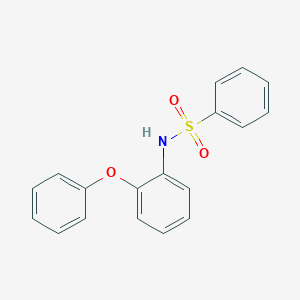
N-(2-phenoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-phenoxyphenyl)benzenesulfonamide derivatives. For example, one study demonstrated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most active compounds showed IC50 values in the low micromolar range, indicating significant effectiveness .
The mechanism of action appears to involve induction of apoptosis, as evidenced by assays showing increased caspase activity and cell cycle arrest at the G2/M phase . Additionally, structure-activity relationship (SAR) studies have provided insights into how modifications to the phenoxy and sulfonamide moieties can enhance or diminish anticancer activity .
Hormonal Modulation
This compound has also been investigated for its role as a nonsteroidal progesterone receptor (PR) antagonist. Research indicates that derivatives from this scaffold can effectively inhibit PR activity, which is crucial for various physiological processes including reproduction and certain cancers . The ability to selectively modulate PR activity opens avenues for therapeutic interventions in conditions such as endometriosis and breast cancer.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives reveal that specific substitutions on the phenoxy and benzenesulfonamide rings significantly influence their biological activities. For instance:
| Compound | Substitution | IC50 (µM) | Activity |
|---|---|---|---|
| 20a | 3-Chloro | 0.17 | Potent PR antagonist |
| 32 | 3-Trifluoromethyl | 0.033 | Most potent anticancer agent |
| 28 | 8-Quinolinyl | 3 (HCT-116) | Anticancer activity |
These findings suggest that careful structural modifications can create more effective therapeutic agents with targeted actions .
Development of Nonsteroidal PR Antagonists
A significant case study involved the development of a series of nonsteroidal PR antagonists based on the benzenesulfonamide scaffold. Researchers synthesized various derivatives and evaluated their binding affinity and selectivity for PR compared to androgen receptors (AR). The lead compound demonstrated high selectivity and potency, indicating its potential as a therapeutic agent for hormone-related conditions .
Anticancer Research
In another notable study, researchers synthesized multiple derivatives and assessed their cytotoxicity against several cancer cell lines using the MTT assay method. The results indicated that certain modifications led to enhanced cytotoxic effects, supporting further exploration into these compounds as potential anticancer drugs .
化学反応の分析
Schiff Base Formation
The primary amine group in intermediates derived from N-(2-phenoxyphenyl)benzenesulfonamide reacts with aldehydes to form Schiff bases:
Reaction: N 4 Amino 2 phenoxyphenyl benzenesulfonamide+RCHOEtOH AcOHSchiff Base DerivativesExample Derivatives and Data:
| Derivative | R Group | Melting Point (°C) | Yield (%) | Biological Activity | Source |
|---|---|---|---|---|---|
| N-1 | 2-Cl-C₆H₄ | 168–172 | 75.21 | Anti-inflammatory | |
| N-3 | Br | 166–170 | 72.15 | COX-2 inhibition |
Conditions:
Acylation Reactions
The sulfonamide’s amine group reacts with acyl chlorides to form substituted benzamides:
Reaction: N 2 Phenoxyphenyl benzenesulfonamide+RCOClBaseN 2 Phenoxyphenyl R benzamideExample:
Electrophilic Aromatic Substitution
The phenoxyphenyl ring undergoes nitration and halogenation:
Nitration
Reaction: N 2 Phenoxyphenyl benzenesulfonamideHNO H SO Nitro DerivativesExample:
- N-(4-Nitro-2-phenoxyphenyl)benzenesulfonamide : Synthesized using fuming HNO₃ at 0–5°C (Yield: 68%) .
Halogenation
Chlorination/bromination occurs at the para position relative to the sulfonamide group.
Condensation Reactions for Heterocycles
The sulfonamide participates in cyclocondensation to form bioactive heterocycles:
Reaction with 2,5-Dimethoxytetrahydrofuran: N 2 Phenoxyphenyl benzenesulfonamidep Dioxane AcOHPyrrole Fused DerivativesExample:
- 4-(1H-Pyrrol-1-yl)-N-(2-phenoxyphenyl)benzenesulfonamide (Anticancer activity: IC₅₀ = 12 µM against HeLa cells) .
Alkylation
Reaction with methyl iodide under basic conditions:N 2 Phenoxyphenyl benzenesulfonamide+CH INaHN Methylated Derivative
Key Research Findings
- Anti-inflammatory Activity : Schiff base derivatives (e.g., N-1, N-3) showed 70–75% inhibition in carrageenan-induced edema models .
- Anticancer Potential : Pyrrole-fused derivatives induced apoptosis in HeLa cells via caspase-3 activation .
- Structural Insights : Quantum chemical studies (DFT) revealed strong electrophilic character at the sulfonamide group, facilitating nucleophilic attacks .
特性
CAS番号 |
106149-16-0 |
|---|---|
分子式 |
C18H15NO3S |
分子量 |
325.4 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
InChIキー |
NSQSLUMQTFSUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















